![molecular formula C11H10N2O2S B1460837 Methyl 2-amino-4-phenylthiazole-5-carboxylate CAS No. 893652-36-3](/img/structure/B1460837.png)
Methyl 2-amino-4-phenylthiazole-5-carboxylate
Overview
Description
“Methyl 2-amino-4-phenylthiazole-5-carboxylate” is a chemical compound with the CAS number 893652-36-3 . It has a molecular weight of 234.28 and its IUPAC name is methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2S/c1-15-10(14)9-8(13-11(12)16-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 442.5±33.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C and the enthalpy of vaporization is 70.0±3.0 kJ/mol . The flash point is 221.4±25.4 °C . The index of refraction is 1.632 and the molar refractivity is 63.3±0.3 cm³ . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Derivative Formation
Methyl 2-amino-4-phenylthiazole-5-carboxylate has been explored extensively in the field of organic chemistry, especially in the synthesis of various derivatives. For instance, it has been involved in the synthesis of oxazoles, a class of compounds with significant chemical and biological properties. Kumar et al. (2012) reported a two-step synthesis of 2-phenyl-4,5-substituted oxazoles using a copper-catalyzed intramolecular cyclization, demonstrating the versatility of such thiazole derivatives (Kumar et al., 2012).
Novel Synthesis Methods
Meng et al. (2014) described an efficient one-pot procedure for synthesizing several 2-substituted-4-methylthiazole-5-carboxylates, showcasing an innovative approach to manipulate this class of compounds (Meng et al., 2014). Similarly, Dzygiel et al. (2004) explored the synthesis and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, providing insights into the structural and conformational characteristics of these compounds (Dzygiel et al., 2004).
Biological Activity
In the realm of pharmacology and biochemistry, the derivatives of this compound have been studied for various biological activities. For example, Scheiff et al. (2010) investigated a series of 2-amino-5-benzoyl-4-phenylthiazole derivatives as adenosine receptor antagonists, highlighting the potential of these compounds in drug development (Scheiff et al., 2010).
Application in Material Science
Additionally, these compounds have applications in material science. The study by Nikolova et al. (2004) on complexes of Ruthenium (III) with some 2-aminothiazole derivatives, including this compound, underscores their utility in the synthesis of materials with specific properties (Nikolova et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminothiazole derivatives, have been found to interact with a wide range of targets, including various enzymes and receptors involved in cancer progression .
Mode of Action
It’s worth noting that other 2-aminothiazole derivatives have been found to interact with their targets in a way that inhibits their function, leading to the suppression of disease progression .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to cell proliferation, apoptosis, and other cellular processes .
Result of Action
Similar compounds have been found to induce cell death in various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)9-8(13-11(12)16-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMUUPHRYZQKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652907 | |
Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893652-36-3 | |
Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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